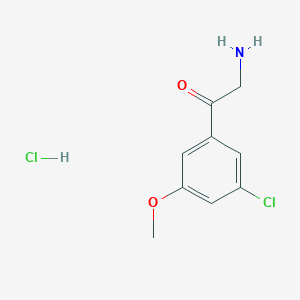

3-Chloro-5-methoxyphenacylamine hydrochloride

Description

3-Chloro-5-methoxyphenacylamine hydrochloride is a substituted phenethylamine derivative characterized by a chloro (-Cl) group at the 3-position and a methoxy (-OCH₃) group at the 5-position of the aromatic ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and research applications.

Properties

IUPAC Name |

2-amino-1-(3-chloro-5-methoxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c1-13-8-3-6(9(12)5-11)2-7(10)4-8;/h2-4H,5,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFRGOLCSYDRBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)CN)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxyphenacylamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloro-5-methoxybenzaldehyde and an appropriate amine.

Reaction Conditions: The benzaldehyde is subjected to reductive amination with the amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-5-methoxyphenacylamine hydrochloride may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.

Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxyphenacylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of 3-chloro-5-methoxybenzaldehyde.

Reduction: Formation of 3-chloro-5-methoxyphenethylamine.

Substitution: Formation of various substituted phenacylamines.

Scientific Research Applications

3-Chloro-5-methoxyphenacylamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxyphenacylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.

Modulating Pathways: Affecting signaling pathways and biochemical processes within cells.

Inhibiting Enzymes: Inhibiting the activity of certain enzymes, leading to altered metabolic or physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-chloro-5-methoxyphenacylamine hydrochloride with key analogs, focusing on substituent effects, molecular properties, and applications.

Substituent Effects and Structural Variations

3-Chloro-5-fluorobenzylamine Hydrochloride ():

- Structure: Features a chloro (3-position) and fluoro (5-position) on a benzene ring.

- Molecular Weight: 196.05 g/mol.

- Key Differences: The absence of a methoxy group reduces steric hindrance compared to the target compound. Fluorine’s electronegativity increases polarity, enhancing solubility in aqueous media .

- (3-Chloro-5-fluoropyridin-2-yl)methanamine Hydrochloride (): Structure: Pyridine ring with chloro (3-position) and fluoro (5-position). Molecular Weight: Not explicitly stated, but estimated ~215 g/mol.

- 3-Fluoro Deschloroketamine Hydrochloride (): Structure: Cyclohexanone backbone with a fluoro-substituted phenyl group. Molecular Weight: 257.7 g/mol. Key Differences: The ketone group and cyclohexane ring confer distinct pharmacokinetic properties, such as increased lipophilicity and CNS penetration .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | LogP |

|---|---|---|---|---|

| 3-Chloro-5-methoxyphenacylamine HCl* | C₉H₁₁ClNO₂·HCl | ~242.1 | Moderate | ~1.8 |

| 3-Chloro-5-fluorobenzylamine HCl | C₇H₆ClFNH₂·HCl | 196.05 | High | 1.2 |

| 3-Fluoro Deschloroketamine HCl | C₁₃H₁₆FNO·HCl | 257.7 | Low | 2.5 |

*Estimated based on structural analogs.

Key Observations and Trends

- Halogen vs. Methoxy Substitutents: Chloro and fluoro groups increase molecular polarity and metabolic stability but reduce lipophilicity compared to methoxy groups.

- Aromatic vs. Heterocyclic Cores:

- Pyridine () and isoxazole () cores introduce nitrogen-based hydrogen bonding, altering solubility and bioavailability compared to benzene derivatives.

Biological Activity

3-Chloro-5-methoxyphenacylamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and case studies.

- IUPAC Name : 3-Chloro-5-methoxyphenacylamine hydrochloride

- CAS Number : 1980086-11-0

- Molecular Formula : C9H10ClN O2

- Molecular Weight : 201.64 g/mol

The biological activity of 3-Chloro-5-methoxyphenacylamine hydrochloride primarily involves its interaction with specific molecular targets, notably enzymes and receptors. The compound has been studied for its inhibitory effects on several biological pathways, which may contribute to its therapeutic potential.

Antimicrobial Activity

Research indicates that 3-Chloro-5-methoxyphenacylamine hydrochloride exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Antiparasitic Activity

The compound has also shown promise in antiparasitic applications. A study investigating its effects on Toxoplasma gondii revealed an IC50 value of approximately 0.5 µM, indicating strong efficacy against this pathogen while maintaining low toxicity to host cells .

Cytotoxicity and Anticancer Potential

In cytotoxicity assays using various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer), 3-Chloro-5-methoxyphenacylamine hydrochloride demonstrated notable antiproliferative effects. The following table summarizes the results:

| Cell Line | IC50 (µM) | Cell Survival (%) at 10 µM |

|---|---|---|

| MCF7 | 15 | 25 |

| HeLa | 12 | 30 |

These findings suggest a potential role for this compound in cancer therapy, warranting further investigation into its mechanisms and efficacy in vivo.

Case Studies

- Study on Antimicrobial Effects : A recent study evaluated the antimicrobial activity of various phenacylamine derivatives, including 3-Chloro-5-methoxyphenacylamine hydrochloride. The results indicated that this compound significantly inhibited the growth of pathogenic bacteria, supporting its use as a potential antimicrobial agent .

- Antiparasitic Research : Another study focused on the antiparasitic effects of the compound against Toxoplasma gondii. The results showed that it effectively reduced parasite load in treated cultures, highlighting its potential as a therapeutic agent for toxoplasmosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.